molecular formula C9H6N2O2 B099525 2-Nitroquinoline CAS No. 18714-34-6

2-Nitroquinoline

Cat. No.: B099525
CAS No.: 18714-34-6
M. Wt: 174.16 g/mol
InChI Key: UDAIGHZFMLGNDQ-UHFFFAOYSA-N
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Description

2-Nitroquinoline (C₉H₆N₂O₂, MW 174.17 g/mol) is a nitro-substituted derivative of quinoline, a heterocyclic aromatic compound. It crystallizes as yellow solids with a melting point of 125°C . The nitro group at the 2-position confers distinct chemical reactivity and biological activity. Notably, this compound exhibits carcinogenic properties, inducing lung adenocarcinoma in 33% of mice after subcutaneous administration (total dose: 17 mg/mouse) . Its synthesis involves nucleophilic substitution reactions, often starting from quinoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroquinoline can be synthesized through various methods. One common approach involves the nitration of quinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the 2-nitro derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow nitration processes. These methods allow for better control over reaction conditions, higher yields, and safer handling of reactive intermediates. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed:

    Reduction: 2-Aminoquinoline.

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

Scientific Research Applications

Medicinal Applications

2-Nitroquinoline and its derivatives exhibit promising biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Activity

Research has indicated that this compound derivatives possess significant antimicrobial properties against a range of pathogens. For instance, studies have shown their efficacy against bacteria, fungi, and protozoan parasites such as Leishmania, which causes leishmaniasis. The derivatives' effectiveness varies based on structural modifications and the specific target organism.

Anticancer Potential

A novel class of 3-nitroquinolines has been designed to inhibit the proliferation of cancer cells. These compounds target the epidermal growth factor receptor (EGFR), which is overexpressed in several cancer types. In vitro studies demonstrated that these derivatives effectively reduce cell viability in human carcinoma cell lines, highlighting their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives have also been explored. The compound's ability to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases.

Biological Mechanisms

The biological activity of this compound is largely attributed to its interaction with specific proteins and enzymes:

  • Inhibition of MetAP2 : this compound inhibits type 2 methionine aminopeptidase (MetAP2), disrupting angiogenesis. This mechanism is crucial for its anticancer effects.
  • DNA Intercalation : The compound acts as a DNA intercalator, which can interfere with DNA replication and transcription processes, leading to cytotoxic effects in rapidly dividing cells.

Industrial Applications

Beyond medicinal uses, this compound is utilized in various industrial applications:

  • Dyes and Pigments : Its derivatives are employed in the production of dyes and pigments due to their vibrant colors and stability.
  • Material Science : The compound's electronic properties make it suitable for applications in organic electronics and photonic devices.

Antiparasitic Activity

A study synthesized a series of 8-nitroquinolin-2(1H)-ones and evaluated their antiparasitic activity against Leishmania infantum and Trypanosoma brucei. The results indicated that certain derivatives exhibited low cytotoxicity while maintaining significant antiparasitic effects, suggesting their potential as therapeutic agents against parasitic infections .

Synthesis Optimization

Recent advancements in nanomaterial-assisted synthesis have improved the yield of this compound derivatives. Utilizing silica-functionalized magnetite nanoparticles has been shown to enhance reaction rates and yields significantly, paving the way for more efficient production methods in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-nitroquinoline involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of DNA synthesis, and induction of oxidative stress. The compound’s ability to intercalate into DNA also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitroquinoline 1-Oxide

  • Structure : Contains a nitro group at the 4-position and an oxygen atom at the ring nitrogen (C₉H₆N₂O₃, MW 190.16 g/mol).
  • Carcinogenicity: A potent carcinogen requiring the N-oxide group for activity. Metabolized to 4-hydroxyaminoquinoline 1-oxide, the proximate carcinogen .
  • Mechanistic Contrast: Unlike 2-nitroquinoline, the N-oxide group in 4-nitroquinoline 1-oxide is essential for carcinogenicity, suggesting divergent metabolic pathways .

5-Nitroquinoline

  • Structure : Nitro group at the 5-position (C₉H₆N₂O₂, MW 174.16 g/mol).
  • Reactivity: Demonstrates higher reactivity in Diels-Alder reactions compared to 2- and 4-nitroquinoline, which remain inert under similar conditions .

3-Nitroquinoline

  • Structure : Nitro group at the 3-position (C₉H₆N₂O₂, MW 174.16 g/mol).
  • Pharmacology: Acts as a scaffold for antitumor agents. Derivatives like NQ1–NQ14 show cytotoxic activity against cancer cell lines (e.g., HeLa, HepG2) via mechanisms distinct from this compound’s carcinogenic pathways .

Physicochemical and Toxicological Data

Table 1: Comparative Properties of Nitroquinolines

Compound Molecular Formula MW (g/mol) Melting Point Carcinogenicity (Mouse Model) Reactivity in Diels-Alder
This compound C₉H₆N₂O₂ 174.17 125°C 33% carcinoma (subcutaneous) Unreactive
4-Nitroquinoline 1-Oxide C₉H₆N₂O₃ 190.16 Not reported Potent carcinogen (N-oxide dependent) Not tested
5-Nitroquinoline C₉H₆N₂O₂ 174.16 Not reported Limited data Reactive
3-Nitroquinoline C₉H₆N₂O₂ 174.16 Not reported Anticancer applications Not tested

Key Observations :

  • Positional Effects: The nitro group’s position dictates reactivity and bioactivity. For example, this compound’s unreactive nature in Diels-Alder reactions contrasts with 5-nitroquinoline’s participation in similar conditions .
  • Toxicology: this compound is classified as a questionable carcinogen (TDLo: 680 mg/kg in mice) , while 4-nitroquinoline 1-oxide’s carcinogenicity is well-established .

Mechanistic Insights and Research Findings

Carcinogenicity Pathways

  • This compound: Induces lung tumors in mice without requiring an N-oxide group, suggesting direct DNA alkylation or redox cycling .
  • 4-Nitroquinoline 1-Oxide: Requires metabolic reduction to 4-hydroxyaminoquinoline 1-oxide for carcinogenic activity, highlighting enzymatic activation .

Biological Activity

2-Nitroquinoline (2-NQ) is a compound with significant biological activity, particularly in the context of cancer research and toxicology. This article explores its biological mechanisms, pharmacokinetics, and potential applications in therapeutic contexts, supported by relevant data and case studies.

Target of Action
this compound primarily targets type 2 methionine aminopeptidase (MetAP2) , a protein involved in angiogenesis. The inhibition of MetAP2 disrupts angiogenesis, which is critical for tumor growth and metastasis.

Mode of Action
The compound acts by binding to MetAP2, inhibiting its enzymatic activity. This inhibition can lead to reduced vascularization in tumors, thereby limiting their growth potential.

Genotoxicity
Research indicates that 2-NQ can form stable quinolone monoadducts with genomic DNA, which are highly mutagenic and genotoxic. Chronic exposure to this compound has been linked to tumor development in epithelial cells.

Cellular Effects
In vitro studies have shown that 2-NQ can induce apoptosis in various cancer cell lines. For instance, it has been demonstrated that treatment with derivatives of 2-NQ leads to increased levels of cleaved PARP and cell cycle arrest in the G2-M phase .

Pharmacokinetics

The pharmacokinetic properties of 2-NQ significantly affect its bioavailability and efficacy. Factors such as solubility, absorption, and metabolic stability are crucial for its therapeutic potential. Preliminary studies suggest that compounds derived from 2-NQ exhibit good microsomal stability and high binding affinity to human serum albumin .

Case Studies

  • Carcinogenicity Studies
    A notable study utilized a 4-nitroquinoline 1-oxide (4-NQO) mouse model to assess the carcinogenic potential of nitroquinoline derivatives. The study established optimal dosages (100 μg/mL) for inducing hyperkeratoses and dysplasias over an extended period. The results indicated a significant increase in microvessel density in lesions, suggesting early angiogenic changes prior to dysplastic development .
  • Antiparasitic Activity
    In another study focusing on derivatives of nitroquinoline, a series of compounds were synthesized and evaluated against Leishmania infantum and Trypanosoma brucei. One compound demonstrated low cytotoxicity while exhibiting significant antiparasitic activity, indicating the potential for therapeutic applications beyond oncology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Findings IC50 Values Notes
Carcinogenicity Study (4-NQO Model)Induced hyperkeratoses and dysplasiaN/AOptimal dosage established at 100 μg/mL
Antiparasitic ActivityEffective against Leishmania and TrypanosomaCompound 22 showed low cytotoxicitySelective bioactivation by nitroreductases
Apoptosis InductionIncreased cleaved PARP levelsIC50 values for derivatives: 8.50 μM (5k), 12.51 μM (5l)Induced cell cycle arrest in MCF-7 cells

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Nitroquinoline with high purity, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis of this compound typically involves nitration of quinoline under controlled conditions. Critical factors include:

  • Temperature control (e.g., maintaining 0–5°C during nitration to avoid side reactions).
  • Solvent selection (e.g., sulfuric acid as a solvent and nitrating agent).
  • Purification techniques (e.g., recrystallization from ethanol/water mixtures).
    To ensure reproducibility, document reaction parameters (molar ratios, stirring rates) and validate purity via HPLC (>98%) and ¹H/¹³C NMR spectral matching . Include a table comparing yields under varying conditions (e.g., temperature, stoichiometry). Experimental protocols should align with guidelines for detailed method reporting .

Q. How do researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies require:

  • Controlled environments : Test degradation in light, humidity, and temperature (e.g., 25°C vs. 40°C) over 30 days.
  • Analytical monitoring : Use UV-Vis spectroscopy (λ_max = 320 nm) or HPLC to quantify degradation products.
  • Statistical analysis : Apply ANOVA to compare degradation rates across conditions.
    Document deviations from expected stability profiles and propose mechanisms (e.g., nitro group reduction). Reference standards and calibration curves must be reported per analytical chemistry best practices .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound as a substrate?

  • Methodological Answer : Contradictions often arise from differing experimental setups (e.g., solvent polarity, catalyst loading). To address this:

  • Comparative kinetic studies : Measure rate constants under replicated conditions (e.g., varying pH or solvent dielectric constant).
  • Computational modeling : Use DFT calculations to predict transition states and compare with experimental intermediates (e.g., nitrosoquinoline formation).
  • Isotopic labeling : Track nitrogen/oxygen atoms via ¹⁵N/¹⁸O isotopes in mass spectrometry.
    Publish raw data and negative results in supplementary materials to enable meta-analyses .

Q. How can researchers design experiments to probe the electronic effects of the nitro group in this compound derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs (e.g., 2-Cyanoquinoline, 2-Aminoquinoline) and compare electronic profiles via cyclic voltammetry (redox potentials) and FT-IR (vibrational shifts in nitro stretches).
  • Spectroscopic correlation : Use Hammett σ constants to quantify electron-withdrawing effects on quinoline’s π-system.
  • X-ray crystallography : Resolve bond length alterations in the aromatic ring.
    Tabulate substituent effects on reactivity (e.g., Diels-Alder reaction rates) and correlate with computational data .

Q. What advanced analytical methods validate the identity of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Hyphenated techniques : LC-MS/MS with MRM (multiple reaction monitoring) for selective detection.
  • Isotope dilution assays : Spike samples with deuterated this compound for quantification.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₆N₂O₂, [M+H]⁺ = 179.0451).
    Validate methods using ICH guidelines for specificity, linearity (R² > 0.995), and recovery rates (85–115%) .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer : Discrepancies may stem from assay sensitivity or model organisms. Mitigate by:

  • Standardized assays : Use OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos).
  • Mechanistic studies : Evaluate genotoxicity via Ames test (with/without metabolic activation) and Comet assay.
  • Cross-species comparisons : Test in mammalian cell lines (e.g., HepG2) and invertebrate models (e.g., C. elegans).
    Report dose-response curves and statistical significance (p < 0.05) for all endpoints .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer :

  • Multivariate analysis : Apply PCA (principal component analysis) to correlate substituent properties (logP, molar refractivity) with biological activity.
  • Machine learning : Train random forest models on datasets of >50 derivatives to predict IC₅₀ values.
  • Bayesian inference : Quantify uncertainty in SAR hypotheses (e.g., nitro group’s role in cytotoxicity).
    Validate models using k-fold cross-validation and external test sets .

Q. Experimental Design

Q. How can researchers optimize catalytic systems for this compound functionalization while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize catalyst loading, temperature, and solvent ratio.
  • In situ monitoring : Employ ReactIR to track intermediate formation and abort reactions at byproduct thresholds.
  • Green chemistry metrics : Calculate E-factor (kg waste/kg product) and atom economy.
    Compare results with literature using Turnover Number (TON) and Selectivity Factor (SF) tables .

Q. Conflict Resolution in Literature

Q. What methodologies reconcile conflicting reports on this compound’s photophysical properties?

  • Methodological Answer :

  • Standardized protocols : Adopt IUPAC guidelines for fluorescence quantum yield measurements (integrating sphere method).
  • Environmental controls : Conduct studies under inert atmosphere to exclude oxygen quenching effects.
  • Collaborative validation : Share samples with independent labs for blinded replication.
    Publish detailed experimental conditions (e.g., excitation wavelength, slit widths) to enable direct comparisons .

Q. Ethical and Reporting Standards

Q. How should researchers document failed syntheses or irreproducible results involving this compound?

  • Methodological Answer :
  • Supplementary materials : Include negative results with annotated spectra/chromatograms.
  • Error analysis : Discuss potential sources (e.g., trace metal contamination in solvents).
  • Open science platforms : Upload datasets to repositories like Zenodo with DOI linking.
    Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior work transparently .

Properties

IUPAC Name

2-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAIGHZFMLGNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171984
Record name Quinoline, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18714-34-6
Record name 2-Nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18714-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of amide B7 (2.09 g, 5.32 mmol) in dry MeOH (100 mL) were sequentially added 4-chloro-6-nitroquinoline (F1) [1.11g, 5.32 mmol] and a few drops of concentrated HCl, and the resultant mixture was refluxed for 12 h. After this time, solvent was removed under reduced pressure, and the residue was re-suspended in 1:1 MeOH:EtOAc. This mixture was heated to remove MeOH, and then cooled, and the resulting precipitate collected by filtration. This solid was recrystallized from MeOH:EtOH to give nitroquinoline Cpd. G (2.48 g, 89%) as an amorphous yellow solid; 1H NMR [CD3)2SO]: δ 3.96 (s, 3H, R2N+−CH3), 7.12 (m, 3H, ArH), 7.35 (d, J=8.81 Hz, 2H, ArH), 7.68 (d, J=8.51 Hz, 2H, ArH), 7.96 (d, J=8.81 Hz, 2H ArH), 8.24 (m, 5H, ArH), 8.72 (m, 2H, ArH), 9.83 (d, J=1.69 Hz, 1H, ArH), 10.56 (s, 1H, ArNHAr), 10.67 (s, 1H, ArNHAr), 11.48 (br s, 1H, ArNHAr). LCMS (APCI+): 492 (20%).
Name
amide
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2.09 g
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reactant
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100 mL
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1.11 g
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Synthesis routes and methods II

Procedure details

Quinoline (Formula (1), 12.9 g, 0.10 mole) was added dropwise over 5 min. with good agitation to a solution of 50 mL of concentrated sulfuric acid in a 250 mL round bottom flask. No attempt was made to control the exotherm and on this scale the final temperature was 77° C. The mixture was heated to 100° C. and 71% nitric acid (13.3 g, d. 1.42, 9.4 mL, 0.15 mole) was added at such a rate to keep the temperature between 100° C. and 110° C. Stirring was continued for an additional 30 minutes or until an HPLC (Zorbax® SB-C18 HPLC column, from Mac-Mod Analytical, Inc. of Chadds Ford, Pa. U.S.A.; dimensions 4½ mm (inside diameter) by 25 cm (length); HPLC conditions: 40:60 acetonitrile:water-0.5% ammonium acetate, 220 nm, flow 0.5 mL/min.) sample showed the reaction was complete. The mixture was cooled slightly and poured onto a mixture of 200 mL methylene chloride and 300 mL (by volume) of ice. The two phase mixture was placed in an ice bath and the temperature was kept below 25° C. while the pH was increased to 10 with concentrated ammonium hydroxide. The mixture was vacuum filtered through paper and transferred to a separatory funnel. The lower organic phase was separated and the aqueous layer was extracted with an additional 100 mL of methylene chloride. The combined organic layers were dried over magnesium sulfate, filtered and evaporated affording 15.8 g (91% yield) of a clear light amber oil which crystallized on standing. HPLC Analysis was conducted for 5-nitroquinoline and 8-nitroquinoline only: 45% 8-nitroquinoline (Formula (3), rt 9.0 min.) and 55% 5-nitroquinoline (Formula (2), rt 12.8 min).
Quantity
12.9 g
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reactant
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50 mL
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9.4 mL
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ice
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300 mL
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200 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 6
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